N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a thioacetamide group. The presence of these groups suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. The imidazole ring and the thioacetamide group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an imidazole ring and a thioacetamide group could influence its solubility, reactivity, and other properties .Scientific Research Applications
Synthesis and Anticonvulsant Activity
One notable application involves the synthesis and evaluation of certain derivatives for anticonvulsant activity. For instance, the omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share a structural resemblance with the compound of interest, have been synthesized and tested against seizures induced by maximal electroshock. This study highlights the potential of imidazole-containing compounds in the development of new anticonvulsant drugs (Aktürk et al., 2002).
Antitumor Activity Evaluation
Another significant application is in the realm of antitumor activity evaluation. Derivatives bearing different heterocyclic rings have been synthesized using a structure similar to the chemical of interest as a pharmacophoric group. These compounds were screened for their potential antitumor activity in vitro against a wide range of human tumor cell lines, demonstrating the importance of these compounds in the search for new anticancer agents (Yurttaş et al., 2015).
Herbicide Metabolism and Toxicity Studies
Research has also been conducted on the metabolism of chloroacetamide herbicides, which share structural features with the specified compound. These studies are crucial for understanding the metabolic pathways involved in the detoxification or activation of such compounds in humans and rats, with implications for assessing the carcinogenic potential of herbicides (Coleman et al., 2000).
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-31-21-10-8-16(9-11-21)22-14-27-24(29(22)20-7-3-5-18(26)13-20)32-15-23(30)28-19-6-2-4-17(25)12-19/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPWQNIPUYBZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.